molecular formula C13H14ClN5O2S B7594624 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No. B7594624
M. Wt: 339.80 g/mol
InChI Key: BQVFRUBWAOENPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound used in scientific research. It is a sulfonamide derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to decrease the production of inflammatory cytokines, which are proteins that play a role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide in lab experiments is its anti-inflammatory and anti-tumor properties. This makes it a useful compound in the study of various diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide. One direction is the investigation of its potential as a treatment for autoimmune diseases such as multiple sclerosis and lupus. Another direction is the study of its potential as an anti-cancer agent in combination with other drugs. Further studies are also needed to determine the optimal dosage and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a useful compound in the study of various diseases. Further studies are needed to determine its full potential and safe usage.

Synthesis Methods

The synthesis of 3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide involves the reaction of 3-chloro-2-cyanobenzenesulfonamide with 2-methyl-5-propan-2-yl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 80-85°C for several hours. The resulting product is then purified by recrystallization.

Scientific Research Applications

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide has been used in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been used in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections.

properties

IUPAC Name

3-chloro-2-cyano-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2S/c1-8(2)12-16-13(19(3)17-12)18-22(20,21)11-6-4-5-10(14)9(11)7-15/h4-6,8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVFRUBWAOENPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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